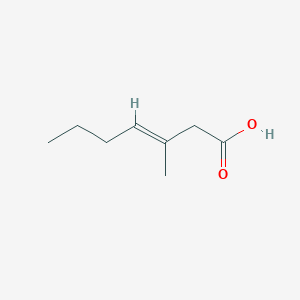
(E)-3-Methylhept-3-enoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-Methylhept-3-enoicacid is an organic compound with the molecular formula C8H14O2. It is a type of unsaturated carboxylic acid, characterized by the presence of a double bond between the third and fourth carbon atoms in the heptene chain, and a methyl group attached to the third carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Methylhept-3-enoicacid can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 3-methyl-3-buten-1-ol with a Grignard reagent followed by oxidation can yield this compound. The reaction conditions typically involve the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-methyl-3-heptenoic acid esters. This process is often carried out under high pressure and temperature conditions, using catalysts such as palladium on carbon. The resulting product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-Methylhept-3-enoicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated carboxylic acids.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions typically use hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Esterification reactions often involve alcohols and acid catalysts such as sulfuric acid (H2SO4).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields saturated carboxylic acids.
Substitution: Forms esters or amides.
Wissenschaftliche Forschungsanwendungen
(E)-3-Methylhept-3-enoicacid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (E)-3-Methylhept-3-enoicacid involves its interaction with various molecular targets. As a carboxylic acid, it can donate a proton (H+) to form a carboxylate anion, which can then participate in various biochemical pathways. The double bond in the molecule also allows for interactions with enzymes and other proteins, potentially affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-2-heptenoic acid
- 3-Methyl-4-heptenoic acid
- 3-Methyl-3-hexenoic acid
Uniqueness
(E)-3-Methylhept-3-enoicacid is unique due to its specific structure, which includes a double bond at the third position and a methyl group. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C8H14O2 |
|---|---|
Molekulargewicht |
142.2 g/mol |
IUPAC-Name |
(E)-3-methylhept-3-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-7(2)6-8(9)10/h5H,3-4,6H2,1-2H3,(H,9,10)/b7-5+ |
InChI-Schlüssel |
MXEPBDTXDZEWDM-FNORWQNLSA-N |
SMILES |
CCCC=C(C)CC(=O)O |
Isomerische SMILES |
CCC/C=C(\C)/CC(=O)O |
Kanonische SMILES |
CCCC=C(C)CC(=O)O |
Synonyme |
(E)-3-methyl-3-heptenoic acid (Z)-3-methyl-3-heptenoic acid 3-methylene-heptanoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[Oxo-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1263144.png)









![(2R,3R,4S)-4-(dichloromethylsulfonylamino)-3-(2-methylpropanoylamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1263164.png)
